molecular formula C15H20O3 B032012 Cannabispirol CAS No. 69636-83-5

Cannabispirol

Cat. No.: B032012
CAS No.: 69636-83-5
M. Wt: 248.32 g/mol
InChI Key: ZFFYHYZOCYEEPL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cannabispirol, also known as alpha-Cannabispiranol, is a cannabinoid . Cannabinoids are known to interact with the endocannabinoid system in the body, which includes two main types of receptors: CB1 and CB2 . These receptors are found in various areas of the body, including the peripheral and central nervous systems .

Mode of Action

Cannabinoids typically work by binding to cannabinoid receptors, leading to a series of biochemical reactions . This can result in various physiological effects, depending on the specific receptor that the cannabinoid binds to and the location of that receptor in the body .

Biochemical Pathways

Cannabinoids like this compound can affect multiple biochemical pathways. They are known to modulate pain through interaction with the putative non-CB1/non-CB2 cannabinoid G protein-coupled receptor 55 (GPR55) and GPR18 . They can also interact with different transient receptor potential ion channel subfamilies (TRPV, TRPA, and TRPM) .

Pharmacokinetics (ADME Properties)

Cannabinoids are generally lipophilic, meaning they can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems . This suggests that this compound may have similar properties. More research is needed to fully understand the ADME properties of this compound .

Result of Action

These can include analgesic, anti-inflammatory, and neuroprotective effects . Some studies suggest that this compound may have potential anti-tumor effects .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cannabispirol involves the extraction of the compound from the Cannabis Sativa plant. The benzene extract of the dried leaves of Japanese cannabis is chromatographed on a polyamide column followed by silica gel chromatography to yield this compound . The specific reaction conditions for the synthesis of this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. Solvent extraction is the most common method for cannabis plants, using organic solvents to isolate the desired compounds . The process may include steps such as drying, solvent extraction, and chromatographic purification to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Cannabispirol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with enhanced antimicrobial properties.

Scientific Research Applications

Cannabispirol has several scientific research applications, including:

Comparison with Similar Compounds

Cannabispirol is unique among spiro-compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFYHYZOCYEEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982447
Record name 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64052-90-0
Record name beta-Cannabispiranol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cannabispirol
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Cannabispirol
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Cannabispirol
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Cannabispirol
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Q & A

Q1: How does Cannabispirol impact bacterial plasmid transfer?

A: this compound demonstrates the ability to inhibit the transfer of the R144 plasmid between Escherichia coli cells. [] This occurs through multiple mechanisms, including the disruption of mating pair formation, increased zygotic killing, and interference with transconjugal deoxyribonucleic acid synthesis. []

Q2: Does this compound affect the transformation of bacteria with plasmid deoxyribonucleic acid?

A: Yes, pretreatment of bacteria with this compound hinders the transformation process with the pBR322 plasmid deoxyribonucleic acid. [] This suggests that the compound may either obstruct the entry of the plasmid deoxyribonucleic acid into the bacteria or interfere with the synthesis of plasmid deoxyribonucleic acid during bacterial growth. []

Q3: How does the structure of this compound relate to its plasmid-curing activity?

A: While this compound can eliminate the F'lac plasmid, its structural analogs, including Acetylthis compound, Cannabispirone, and Cannabispirenone, do not demonstrate this ability. [] This observation highlights the importance of specific structural features for plasmid curing activity. Further research is needed to fully elucidate the structure-activity relationship. []

Q4: Does this compound impact human leukocyte functions?

A: In vitro studies have shown that this compound, at a concentration of 1.5 x 10^-5 M, exhibits immunosuppressive effects on various human leukocyte functions. [] These effects include inhibiting E- and EA-rosette formation, suppressing T-lymphocyte blast transformation in the presence of phytohaemagglutinin and concanavalin-A, and reducing antibody-dependent cell-mediated cytotoxicity and phagocytosis. []

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